molecular formula C7H4BrIN2 B12335737 2-Amino-3-bromo-5-iodobenzonitrile

2-Amino-3-bromo-5-iodobenzonitrile

Cat. No.: B12335737
M. Wt: 322.93 g/mol
InChI Key: AYRJXZYYZBVKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-3-bromo-5-iodobenzonitrile typically involves halogenation reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, where halogenated aniline derivatives undergo coupling with terminal acetylenes to form the desired product . The reaction conditions often include the use of palladium chloride as a catalyst and a suitable base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various halogenated reagents. The major products formed from these reactions often include substituted aromatic compounds and heterocyclic derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and an amino group. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of bioactive molecules with potential therapeutic effects .

Comparison with Similar Compounds

2-Amino-3-bromo-5-iodobenzonitrile can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its combination of bromine, iodine, and nitrile functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

2-amino-3-bromo-5-iodobenzonitrile

InChI

InChI=1S/C7H4BrIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

AYRJXZYYZBVKFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.